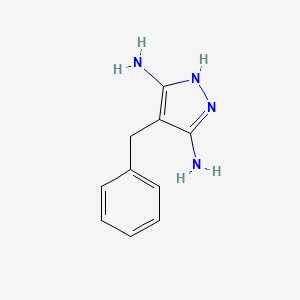

4-benzyl-1H-pyrazole-3,5-diamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N4 |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

4-benzyl-1H-pyrazole-3,5-diamine |

InChI |

InChI=1S/C10H12N4/c11-9-8(10(12)14-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H5,11,12,13,14) |

InChI Key |

LUAWTRLEWFZLEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(NN=C2N)N |

Origin of Product |

United States |

Contextualization of Pyrazole Derivatives As Versatile Chemical Scaffolds

Pyrazole (B372694), a five-membered heterocyclic ring containing two adjacent nitrogen atoms, and its derivatives are recognized as privileged structures in medicinal chemistry and materials science. globalresearchonline.netorientjchem.orgmdpi.com These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. globalresearchonline.netorientjchem.org The versatility of the pyrazole scaffold stems from its unique electronic properties and the ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological characteristics. orientjchem.orgresearchgate.net The stability of the pyrazole ring, a result of its aromatic character, further enhances its suitability as a core motif in drug design and other chemical applications. globalresearchonline.net

The exploration of pyrazole derivatives has led to the development of numerous compounds with significant therapeutic potential. nih.gov Their ability to act as bioisosteres for other functional groups and their capacity to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make them ideal candidates for targeting a diverse range of biological macromolecules. nih.gov

Structural Attributes and Chemical Significance of the 4 Benzyl 1h Pyrazole 3,5 Diamine Core

The chemical compound 4-benzyl-1H-pyrazole-3,5-diamine possesses a unique molecular architecture that underpins its growing importance in chemical synthesis and medicinal chemistry. nih.govresearchgate.net Its structure is characterized by a central pyrazole (B372694) ring substituted with a benzyl (B1604629) group at the C4 position and two amino groups at the C3 and C5 positions.

The presence of the benzyl group introduces a significant lipophilic character and the potential for π-π stacking interactions, which can be crucial for binding to biological targets. nih.gov The two primary amino groups are key functional moieties, acting as hydrogen bond donors and acceptors, and serving as reactive sites for further chemical modifications. nih.govresearchgate.net This diamino substitution pattern significantly influences the electronic properties of the pyrazole ring, enhancing its electron density and modulating its reactivity.

Recent crystallographic studies have provided detailed insights into the solid-state conformation of this compound. nih.gov These studies reveal that the molecule crystallizes in a centrosymmetric space group, with the aromatic moieties organized in distinct bilayers. nih.gov The pyrazole units form catemer motifs through N—H⋯N hydrogen bonding. nih.gov This structural arrangement highlights the importance of intermolecular forces in the solid-state packing of this compound.

A common synthetic route to 4-benzyl-1H-pyrazole-3,5-diamines involves a three-step process starting from commercially available aldehydes. researchgate.netsemanticscholar.org The initial step is a Knoevenagel condensation to form a benzylidenemalononitrile (B1330407), followed by the reduction of the carbon-carbon double bond to yield a benzylmalononitrile (B177411). researchgate.netsemanticscholar.org The final step is a cycloaddition reaction with hydrazine (B178648) to afford the desired pyrazole core. researchgate.netsemanticscholar.org

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₄ | nih.gov |

| Molecular Weight | 188.23 g/mol | nih.gov |

| XLogP3-AA | 1.4 | nih.gov |

| Hydrogen Bond Donor Count | 3 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Exact Mass | 188.106196400 Da | nih.gov |

| Monoisotopic Mass | 188.106196400 Da | nih.gov |

| Topological Polar Surface Area | 80.7 Ų | nih.gov |

| Heavy Atom Count | 14 | nih.gov |

| Complexity | 179 | nih.gov |

Current State and Emerging Research Trajectories for 4 Benzyl 1h Pyrazole 3,5 Diamine

Elucidation of Retrosynthetic Pathways for the Pyrazole-3,5-diamine Framework

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of organic molecules. advancechemjournal.com For the this compound framework, the analysis begins by disconnecting the pyrazole ring to identify simpler, commercially available starting materials. The key disconnection points are the carbon-nitrogen bonds within the pyrazole ring. This leads to two primary synthons: a hydrazine (B178648) equivalent and a dicarbonyl compound or its synthetic equivalent.

A common retrosynthetic strategy for 3,5-diaminopyrazoles involves the disconnection of the pyrazole ring to a hydrazine and a malononitrile (B47326) derivative. Specifically for this compound, this approach leads back to hydrazine and benzylmalononitrile (B177411). The benzylmalononitrile can be further disconnected through the benzyl-carbon bond to malononitrile and a benzyl (B1604629) halide or another suitable electrophile. This multi-step approach allows for the systematic construction of the target molecule from simple precursors. semanticscholar.org

Direct Synthesis Protocols for this compound

A direct and efficient three-step synthesis for 4-benzyl-1H-pyrazole-3,5-diamines has been developed, starting from commercially available aldehydes. semanticscholar.org This method highlights the strategic use of classical organic reactions to build the pyrazole core.

Knoevenagel Condensation in Precursor Synthesis

The initial step in the synthesis of this compound involves the Knoevenagel condensation. semanticscholar.orgwikipedia.org This reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org In this specific synthesis, an appropriate benzaldehyde (B42025) is reacted with malononitrile in the presence of a basic catalyst, such as piperidine (B6355638), in a suitable solvent like tetrahydrofuran (B95107) (THF). semanticscholar.org This condensation assembles the initial carbon framework, yielding a benzylidenemalononitrile (B1330407) derivative. semanticscholar.org The Knoevenagel condensation is a versatile and widely used method for carbon-carbon bond formation in organic synthesis. researchgate.netasianpubs.org

The subsequent step involves the reduction of the electron-deficient carbon-carbon double bond in the benzylidenemalononitrile to produce benzylmalononitrile. semanticscholar.org This saturated dinitrile is the direct precursor for the final cyclization step.

Cyclization Reactions Employing Hydrazine

The final and crucial step in forming the pyrazole ring is the cyclization of the benzylmalononitrile precursor with hydrazine. semanticscholar.orgyoutube.com This reaction is typically carried out by heating the benzylmalononitrile with hydrazine monohydrate in a solvent such as methanol (B129727). semanticscholar.org The reaction involves the nucleophilic attack of the hydrazine nitrogens on the nitrile carbons, leading to the formation of the five-membered pyrazole ring with two amino groups at positions 3 and 5. semanticscholar.orgyoutube.com The pyrazole ring system is an aromatic structure. youtube.com

The use of hydrazine and its derivatives in condensation reactions with 1,3-dicarbonyl compounds or their equivalents is a classical and fundamental method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis. youtube.commdpi.com

Strategic Introduction of Amino Functionalities

In the synthesis of this compound, the amino groups at positions 3 and 5 are strategically introduced by using a dinitrile precursor, specifically benzylmalononitrile. semanticscholar.orgmdpi.com During the cyclization reaction with hydrazine, the two nitrile groups are converted into the two primary amino groups of the final product. semanticscholar.org This method provides a direct and efficient way to install the desired amino functionalities on the pyrazole ring. The use of α,β-unsaturated nitriles with a leaving group at the β-position can also be employed to synthesize 5-aminopyrazoles. mdpi.com

Multicomponent Reaction Strategies for Diverse this compound Derivatives

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials. nih.gov These reactions are highly efficient and offer a rapid way to generate molecular diversity. nih.govmdpi.com

For the synthesis of pyrazole derivatives, including those related to this compound, several MCR strategies have been developed. A common approach involves the one-pot reaction of an aldehyde, an active methylene (B1212753) compound like malononitrile, and a hydrazine derivative. rsc.org For instance, a three-component reaction of phenyl hydrazines, aldehydes, and malononitrile in an aqueous medium using a catalyst can produce 5-aminopyrazole derivatives. rsc.org These strategies allow for the facile generation of a library of substituted pyrazoles by varying the starting components. mdpi.combeilstein-journals.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

| Aldehyde | Malononitrile | Phenylhydrazine | Sodium p-toluene sulfonate (NaPTS), aqueous medium | 5-Aminopyrazole derivatives rsc.org |

| Aldehyde | Ketone | Hydrazine | Microwave irradiation | 1,3,5-Trisubstituted pyrazolines rsc.org |

| Thiazolidinedione chalcones | Benzaldehyde | N-Tosyl hydrazine | Cs2CO3, DMF | 3,4,5-Trisubstituted pyrazoles rsc.org |

| Aldehydes | Arylhydrazines | β-Diketones/β-Ketoesters | Tetrabutyl ammonium (B1175870) peroxy disulphate (TBA)2S2O8, solvent-free | Fully substituted pyrazoles rsc.org |

Catalytic Systems in the Synthesis of this compound and Related Compounds

Catalysis plays a crucial role in modern organic synthesis by enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. chemscene.com Various catalytic systems have been employed in the synthesis of pyrazoles.

In the context of Knoevenagel condensation for precursor synthesis, basic catalysts like piperidine are commonly used. semanticscholar.org For the synthesis of pyrazole derivatives through multicomponent reactions, a range of catalysts have been explored. For example, sodium p-toluene sulfonate (NaPTS) has been used as a water-soluble and recyclable catalyst for the three-component synthesis of 5-aminopyrazoles in an aqueous medium. rsc.org Other catalytic systems include copper triflate in ionic liquids for the synthesis of 1,3,5-trisubstituted pyrazoles and copper(I) oxide for the aerobic oxidative cycloaddition to form substituted pyrazoles. nih.govorganic-chemistry.org Mesoporous SiO2-Al2O3 has also been shown to be an efficient and reusable catalyst for the synthesis of pyrazoline derivatives. jchemlett.com

| Reaction Type | Catalyst | Advantages |

| Knoevenagel Condensation | Piperidine | Mild base, effective for condensation. semanticscholar.org |

| Multicomponent Synthesis of 5-Aminopyrazoles | Sodium p-toluene sulfonate (NaPTS) | Water-soluble, recyclable, increases reaction rate in aqueous media. rsc.org |

| Condensation of Chalcones and Hydrazines | Copper triflate/bmim | Efficient for one-pot synthesis of 1,3,5-triarylpyrazoles. nih.gov |

| Aerobic Oxidative Cycloaddition | Cu2O | Inexpensive, uses air as a green oxidant, high atom economy. organic-chemistry.org |

| Condensation of Chalcones and Phenyl Hydrazine Hydrate (B1144303) | Mesoporous SiO2-Al2O3 | Environmentally friendly, reusable, highly efficient, short reaction times. jchemlett.com |

Exploration of Green Chemistry Principles in Synthetic Route Design

The traditional synthesis of this compound involves the condensation reaction of benzylmalononitrile with hydrazine hydrate. nih.gov While effective, contemporary synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact and enhance safety. nih.gov The application of these principles to the synthesis of this compound and its congeners focuses on several key areas: the use of eco-friendly solvents, the development of catalyst-free or recyclable catalyst systems, and the implementation of energy-efficient reaction methodologies. nih.govresearchgate.net

Green synthetic strategies for pyrazole derivatives often utilize multicomponent reactions (MCRs) which enhance atom economy and operational simplicity. nih.govmdpi.com Methodologies such as microwave-assisted synthesis and solvent-free reactions, sometimes employing grinding or ball-milling techniques, have been shown to reduce reaction times and energy consumption while often increasing yields. nih.govnih.gov For instance, the use of water as a solvent has been explored for the synthesis of various heterocyclic compounds, offering a cheap, non-toxic, and environmentally benign alternative to traditional organic solvents. researchgate.netscielo.org.za Catalyst-free approaches or the use of green catalysts, such as ammonium chloride or nano-silica-based catalysts, further contribute to the sustainability of these synthetic routes. mdpi.comnih.govjetir.org

In the context of synthesizing this compound, these principles can be applied to the classical route. Replacing traditional organic solvents with greener alternatives like ethanol (B145695), water, or employing solvent-free conditions could significantly reduce the environmental footprint. mdpi.comjetir.org Furthermore, exploring catalyst-free thermal methods or mechanochemical approaches like ball milling could offer energy-efficient and scalable alternatives. nih.govrsc.org

The following table summarizes potential green chemistry modifications applicable to the synthesis of this compound, based on established green methods for related pyrazole derivatives.

Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound

| Green Chemistry Principle | Proposed Modification for Synthesis | Potential Advantages | Supporting Literature |

|---|---|---|---|

| Use of Greener Solvents | Replacing volatile organic solvents with water or ethanol. | Reduced toxicity, improved safety, lower environmental impact, readily available. researchgate.netjetir.org | jetir.org, researchgate.net, scielo.org.za |

| Catalyst-Free Synthesis | Conducting the reaction under thermal conditions without a catalyst. | Avoids catalyst cost, potential toxicity, and contamination of the product; simplifies workup. mdpi.com | mdpi.com, scielo.org.za |

| Use of Recyclable/Green Catalysts | Employing solid acid catalysts, ionic liquids, or nano-catalysts. | Catalyst can be recovered and reused, reducing waste and cost; often milder reaction conditions. researchgate.netjetir.orgresearchgate.net | jetir.org, researchgate.net, researchgate.net |

| Energy Efficiency | Utilizing microwave irradiation or ultrasound as energy sources. | Drastically reduced reaction times, often leading to higher yields and cleaner reaction profiles. researchgate.netnih.gov | nih.gov, researchgate.net |

| Solvent-Free Conditions | Performing the reaction by grinding or ball-milling the neat reactants. | Eliminates solvent waste, reduces reaction volume, and can lead to the formation of novel products. nih.govnih.govrsc.org | rsc.org, nih.gov, nih.gov |

Optimization of Reaction Parameters for Enhanced Yield, Selectivity, and Purity

The optimization of reaction parameters is a critical step in developing a robust and efficient synthetic protocol for this compound. Key parameters that influence the outcome of the cyclocondensation reaction between benzylmalononitrile and a hydrazine source include the choice of solvent, reaction temperature, catalyst, and the nature of the reactants themselves.

The yield and purity of pyrazole derivatives are often highly dependent on the reaction conditions. For example, in the synthesis of related pyrazoles, adjusting the temperature has been shown to have a significant impact; increasing the temperature can improve yields up to an optimal point, after which decomposition or side-product formation may occur. nih.govmdpi.com The choice of solvent is also crucial, not only for its environmental impact but also for its ability to dissolve reactants and facilitate the precipitation of the product, which can drive the reaction to completion and simplify purification. nih.gov For instance, in the synthesis of 3,5-diamino-1H-pyrazole, a study of different solvents was conducted to improve the yield by ensuring complete precipitation of the final product. nih.gov

The regioselectivity of pyrazole synthesis, particularly when using substituted hydrazines, can be controlled by optimizing the catalyst and solvent system. nih.govnih.gov While the synthesis of this compound from hydrazine itself does not involve regioselectivity at the pyrazole core, the prevention of side reactions, such as the formation of isomeric impurities or over-alkylation, is paramount for purity. The addition of a mild acid or base can catalyze the cyclization and dehydration steps, potentially accelerating the reaction and improving yields at lower temperatures. nih.gov

The table below outlines key reaction parameters and their potential impact on the synthesis of this compound, providing a framework for systematic optimization.

Table 2: Optimization of Reaction Parameters for this compound Synthesis

| Parameter | Variable | Potential Effect on Yield, Selectivity, and Purity | Supporting Literature |

|---|---|---|---|

| Solvent | Ethanol, Methanol, Water, DMF, THF, Solvent-free | Affects reactant solubility, reaction rate, and product precipitation. A solvent that allows for product crystallization can increase isolated yield. nih.gov | nih.gov, jocpr.com |

| Temperature | Room Temperature to Reflux | Higher temperatures can increase reaction rate but may also lead to side products or decomposition. Optimization is key to balance rate and purity. nih.govmdpi.com | nih.gov, mdpi.com |

| Catalyst | None, Acetic Acid, HCl, NaOH, Nano-ZnO | A catalyst can accelerate the rate-limiting step (e.g., dehydration), allowing for milder conditions and potentially higher yields. researchgate.netnih.gov | nih.gov, researchgate.net |

| Hydrazine Source | Hydrazine Hydrate, Hydrazine Sulfate | The choice of hydrazine salt and its counter-ion can affect the pH of the reaction medium and influence reaction rates and by-product formation. | nih.gov |

| Reaction Time | 1 hour to 24 hours | Insufficient time leads to incomplete conversion. Excessive time can promote the formation of degradation products. Monitoring by TLC is crucial. nih.gov | nih.gov |

By systematically varying these parameters, an optimized protocol for the synthesis of this compound can be established, maximizing yield and purity while potentially aligning with the principles of green chemistry.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR spectroscopy confirm the proposed chemical structure, revealing the connectivity of atoms and providing insights into the dynamic processes occurring in solution.

¹H NMR spectroscopic analysis of 3,5-diamino-4-benzyl-1H-pyrazole in a solvent like DMSO-d₆ allows for the identification of all non-exchangeable protons and the observation of protons associated with the amine and pyrazole nitrogen atoms. researchgate.net The spectrum typically displays distinct signals for the aromatic protons of the benzyl group, the methylene (-CH₂-) protons, and the amine (-NH₂) protons. The integration of these signals corresponds to the number of protons in each environment, while their splitting patterns (multiplicity) reveal neighboring proton-proton couplings. Studies have shown that different conformers and potential atropenantiomers of benzyl-pyrazole derivatives can easily interconvert in solution through processes like annular tautomerism and rotation around the C(pyrazole)-C(CH₂) single bond. researchgate.netnih.govnih.gov This conformational flexibility often results in time-averaged NMR signals at ambient temperatures. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. nih.gov Each unique carbon atom in this compound gives rise to a distinct signal, confirming the presence of the pyrazole ring, the benzyl substituent, and the carbon atoms bearing the amino groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~10-12 | Singlet (broad) | 1H, Pyrazole N-H |

| ~7.1-7.3 | Multiplet | 5H, Phenyl C-H |

| ~4.5-5.5 | Singlet (broad) | 4H, Amino (-NH₂)₂ |

| ~3.6 | Singlet | 2H, Methylene (-CH₂-) |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.

Advanced Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides an exact mass measurement, which corroborates its molecular formula, C₁₀H₁₂N₄. nih.gov

The computed molecular weight is 188.23 g/mol , and the monoisotopic mass is 188.106196400 Da. nih.gov The close agreement between the experimentally measured exact mass and the calculated value provides unambiguous confirmation of the compound's elemental composition.

Further analysis, often using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), allows for the study of the molecule's fragmentation pathways under electron ionization. nih.gov While specific fragmentation patterns from the literature are not detailed here, the primary fragmentation would likely involve the cleavage of the benzyl group, resulting in a prominent peak corresponding to the tropylium (B1234903) cation (m/z 91), and various fissions of the pyrazole ring structure. This analysis is crucial for confirming the identity of the compound in complex mixtures and for further structural verification.

Table 2: Molecular Weight and Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂N₄ | PubChem nih.gov |

| Molecular Weight | 188.23 g/mol | PubChem nih.gov |

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Organization

Single-crystal X-ray diffraction provides the most definitive evidence of molecular structure, offering precise atomic coordinates and a detailed view of the molecule's three-dimensional architecture in the solid state. The crystal structure of 3,5-diamino-4-benzyl-1H-pyrazole has been determined at a low temperature (150 K), revealing its intricate solid-state assembly. nih.govnih.gov

The compound crystallizes in the centrosymmetric space group P2₁/c. nih.goviucr.org Its crystal structure is characterized by the organization of the pyrazole and phenyl aromatic moieties into distinct alternating bilayers. nih.govnih.gov Within these layers, the aromatic rings stack in columns, creating a well-ordered supramolecular architecture. nih.gov This layered arrangement is a key feature of its solid-state packing.

Table 3: Crystallographic Data for 3,5-diamino-4-benzyl-1H-pyrazole

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₂N₄ |

| Temperature | 150 K |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Source: Data derived from Hayward et al. (2024). nih.govnih.goviucr.org

Key interactions identified in the crystal structure include:

N-H···N Hydrogen Bonds: The amine (NH₂) protons act as donors in hydrogen bonds to the nitrogen atoms of adjacent pyrazole rings and other amine groups. nih.goviucr.org

N-H···π Interactions: The pyrazole N-H proton serves as a donor in an N-H···π hydrogen bond with the π-system of a neighboring pyrazole ring. nih.goviucr.org

This combination of strong N-H···N bonds and weaker N-H···π interactions results in a highly organized, bilayered structure. iucr.org One of the amine hydrogens does not form a traditional hydrogen bond but instead participates in an N-H···π interaction with a neighboring phenyl ring. iucr.org

While the individual molecule of this compound is achiral, the possibility of chiral arrangements in the crystal lattice (crystallographic chirality) is an important consideration. Interestingly, the parent compound, 4-benzyl-1H-pyrazole, crystallizes in a non-centrosymmetric (chiral) space group, P2₁. nih.govnih.gov

In contrast, 3,5-diamino-4-benzyl-1H-pyrazole crystallizes in the centrosymmetric space group P2₁/c, meaning its crystal structure is achiral. researchgate.netnih.goviucr.org This difference is attributed to the powerful hydrogen-bonding capabilities of the two amino groups, which direct a more symmetric and centrosymmetric packing arrangement compared to the parent compound. researchgate.netiucr.org Although conformers and atropenantiomers can interconvert in solution, the solid-state structure represents a single, achiral packing motif under the reported crystallization conditions. researchgate.netnih.govnih.gov Studies on potential polymorphism (the ability to exist in multiple crystal forms) have not been detailed in the reviewed literature.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the FT-IR spectrum is expected to show distinct absorption bands corresponding to its key structural features. These include:

N-H Stretching: Broad bands in the region of 3200-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) groups and the pyrazole N-H group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene (-CH₂-) group are found just below 3000 cm⁻¹.

C=N and C=C Stretching: Vibrations associated with the pyrazole ring's C=N and C=C bonds are expected in the 1500-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ groups typically results in a sharp band around 1600-1650 cm⁻¹.

While specific experimental spectra for this exact compound are not available in the cited literature, data from structurally similar aminopyrazole derivatives confirm these assignments. rsc.orgconnectjournals.com Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the pyrazole core.

Table 4: Predicted Characteristic FT-IR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3500 | Stretching | N-H (amine and pyrazole) |

| 3000-3100 | Stretching | C-H (aromatic) |

| 2850-2960 | Stretching | C-H (aliphatic -CH₂-) |

| 1600-1650 | Bending | N-H (amine) |

| 1500-1650 | Stretching | C=N, C=C (pyrazole ring) |

Note: These are predicted frequency ranges based on known functional group absorptions.

Computational and Theoretical Investigations of 4 Benzyl 1h Pyrazole 3,5 Diamine

Quantum Chemical Calculations (e.g., DFT) on Electronic Structure, Reactivity, and Tautomerism

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for dissecting the molecular properties of pyrazole (B372694) derivatives. researchgate.netnih.gov For 4-benzyl-1H-pyrazole-3,5-diamine, these calculations illuminate its electronic structure, reactivity, and the subtle dynamics of its tautomeric forms.

Electronic Structure and Reactivity: DFT studies on related pyrazole compounds are used to determine molecular geometry, frontier molecular orbitals (HOMO-LUMO), and Mulliken charge distributions, which provide a clear perception of molecular properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining the electronic and optical properties of a molecule. The energy gap between them indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps are also calculated to identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Tautomerism and Isomerism: A key feature of this compound is its dynamic behavior in solution. ¹H NMR spectroscopy has revealed that its different conformers and atropenantiomers can easily interconvert. nih.govnih.gov This interconversion occurs through two primary mechanisms: annular tautomerism (the migration of a proton between the two nitrogen atoms of the pyrazole ring) and the rotation of the benzyl (B1604629) substituent around the C(pyrazole)—C(CH₂) single bond. nih.govnih.govresearchgate.net This flexibility is a critical aspect of its chemistry, influencing how it interacts with its environment.

Table 1: Theoretical Electronic Properties of Pyrazole Derivatives (Illustrative) This table illustrates typical parameters obtained from DFT calculations on pyrazole systems, as specific values for this compound are not detailed in the provided search results.

| Parameter | Significance | Typical Method |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability | DFT/B3LYP |

| LUMO Energy | Indicates electron-accepting ability | DFT/B3LYP |

| Energy Gap (ΔE) | Relates to chemical reactivity and stability | ΔE = ELUMO - EHOMO |

| Dipole Moment | Measures the polarity of the molecule | DFT Calculation |

| Molecular Electrostatic Potential (MEP) | Predicts sites for nucleophilic and electrophilic attack | DFT Calculation |

Molecular Docking and Dynamics Simulations for Elucidating Ligand-Target Interactions

Molecular docking and dynamics simulations are instrumental in medicinal chemistry for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

While specific docking studies for this compound were not found, extensive research on closely related pyrazole-3,5-diamine derivatives highlights their potential. These derivatives have been synthesized and docked against various enzymes, revealing potent inhibitory activities. chemmethod.comchemmethod.com For instance, a series of (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamine derivatives were evaluated as antitubercular agents. chemmethod.comresearchgate.net Molecular docking studies on these compounds with the enzyme Mtb Pks13 Thioesterase domain (PDB: 5V3Y) showed excellent docking scores and significant hydrogen bonding interactions within the active site. chemmethod.comchemmethod.com

These simulations typically reveal key interactions, such as:

Hydrogen Bonds: Formed between the amine groups of the pyrazole and amino acid residues in the enzyme's active site. chemmethod.com

Van der Waals Interactions: Occur between the aromatic rings of the ligand and hydrophobic pockets of the target protein. chemmethod.com

Pi-Interactions: Including Pi-Pi T-shaped and Pi-Alkyl interactions, which are common for compounds containing aromatic rings. nih.gov

These computational studies suggest that the pyrazole-3,5-diamine scaffold is a promising framework for developing new therapeutic agents, and this compound itself could serve as a valuable building block or lead compound in such endeavors. chemmethod.comresearchgate.net

Table 2: Summary of Molecular Docking Studies on Related Pyrazole-3,5-Diamine Derivatives

| Derivative Series | Biological Target | Key Findings | Reference |

|---|---|---|---|

| (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamines | Mtb Pks13 Thioesterase (PDB: 5V3Y) | Excellent docking scores and hydrogen bonding with active site residues. | chemmethod.comchemmethod.com |

| Pyrazole-carboxamides with sulfonamide moiety | Human Carbonic Anhydrase (hCA I & hCA II) | Strong inhibition confirmed by docking, with interactions involving H-Bonds, Pi-Cation, and Pi-Alkyl bonds. | nih.gov |

| Substituted Pyrazole Derivatives | Human Topoisomerase II β | Docking studies revealed good affinity to the enzyme's active site. | nih.gov |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis reveals the three-dimensional arrangements of a molecule and their relative stabilities. For this compound, this analysis contrasts its flexible nature in solution with its ordered structure in the solid state.

In the crystalline form, this compound adopts a specific, stable conformation. X-ray crystallography studies show that it crystallizes in the centrosymmetric space group P2₁/c. nih.govnih.gov The crystal structure is organized into alternating bilayers of pyrazole and phenyl aromatic moieties. nih.govresearchgate.net This ordered packing is stabilized by a network of intermolecular hydrogen bonds. Specifically, the NH₂ protons act as donors in N-H···N hydrogen bonds with adjacent pyrazoles and other amino groups, while the pyrazole N-H protons form N-H···π hydrogen bonds with neighboring pyrazole rings. nih.govresearchgate.net

This contrasts sharply with its behavior in solution, where, as revealed by ¹H NMR, the molecule is highly flexible. nih.govnih.gov The relatively low energy barrier to rotation around the C-C single bond connecting the benzyl and pyrazole moieties, combined with annular tautomerism, allows for the easy interconversion between different conformers and atropenantiomers. nih.govresearchgate.net Therefore, the energy landscape of this compound features multiple low-energy conformations that are easily accessible in a solution environment, while a single, more stable conformation is "frozen" in the crystal lattice.

Table 3: Crystallographic and Conformational Data for this compound

| Parameter | Finding | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c (centrosymmetric) | nih.govnih.gov |

| Molecular Arrangement | Alternating bilayers of pyrazole and phenyl moieties. | nih.govresearchgate.net |

| Key Intermolecular Interactions | N-H···N and N-H···π hydrogen bonds. | nih.govresearchgate.net |

| Behavior in Solution | Facile interconversion of conformers and atropenantiomers. | nih.govnih.gov |

Prediction and Validation of Spectroscopic Parameters

Computational chemistry provides essential methods for predicting spectroscopic data (e.g., NMR, IR), which can then be used to interpret and validate experimental findings.

DFT calculations are widely used to predict the ¹H and ¹³C NMR chemical shifts and the vibrational frequencies (FT-IR) of molecules. nih.govtandfonline.com For a compound like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, theoretical NMR spectra calculated with DFT have been shown to accurately reflect the chemical environment of each atom. nih.gov Similarly, calculated vibrational frequencies, after appropriate scaling, often show strong agreement with experimental FT-IR spectra, confirming the presence of key functional groups. nih.gov

For this compound, experimental ¹H NMR data has been crucial in confirming the dynamic conformational interconversion that occurs in solution. nih.govnih.gov A theoretical prediction of its NMR spectrum via DFT could further elucidate this process by calculating the expected chemical shifts for different tautomers and conformers, helping to assign the complex signals observed experimentally. While specific computational spectral data for this compound is not available in the search results, the PubChem database does list the existence of ¹³C NMR and GC-MS spectral data. nih.gov

Table 4: Application of Computational Spectroscopy

| Spectroscopic Technique | Computational Application | Information Gained |

|---|---|---|

| NMR (¹H, ¹³C) | Predict chemical shifts and coupling constants using DFT (GIAO method). | Aids in structure elucidation and confirms dynamic processes like tautomerism and conformational changes. nih.govnih.gov |

| FT-IR | Calculate vibrational frequencies and intensities. | Confirms the presence of functional groups (N-H, C=N, C-H) and helps assign experimental bands. nih.govtandfonline.com |

| Mass Spectrometry (MS) | Predict fragmentation patterns. | Assists in interpreting mass spectra for structural confirmation. nih.gov |

Computational Modeling of Reaction Mechanisms Involving this compound

Computational modeling is a valuable asset for studying the mechanisms of chemical reactions, allowing researchers to map reaction pathways, identify intermediates, and calculate energy barriers without stepping into a wet lab.

A key reaction involving this compound is its use as a precursor for synthesizing pyrazolo[1,5-a]pyrimidines. researchgate.net This synthesis is achieved by reacting the diamine with α,β-unsaturated ketones in ethanol (B145695) with a base like potassium hydroxide (B78521). researchgate.net

Computational modeling, using DFT, could be employed to investigate the mechanism of this cyclocondensation reaction in detail. Such a study would typically involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (this compound and the α,β-unsaturated ketone) and the final pyrazolo[1,5-a]pyrimidine (B1248293) product.

Transition State Searching: Identifying the transition state structures for the key steps of the reaction, such as the initial nucleophilic attack and the subsequent cyclization and dehydration steps.

Energy Profile Calculation: Mapping the entire reaction pathway by calculating the relative energies of the reactants, intermediates, transition states, and products. This provides the activation energies for each step, identifying the rate-determining step of the reaction.

By modeling this mechanism, researchers can gain a deeper understanding of the reaction's feasibility, predict the effects of different substituents, and optimize reaction conditions for higher yields.

Structure Activity Relationship Sar Studies of 4 Benzyl 1h Pyrazole 3,5 Diamine Derivatives

Rational Design Principles for Analog Synthesis and Scaffold Modifications

The rational design of 4-benzyl-1H-pyrazole-3,5-diamine analogs often begins with established synthetic routes that allow for systematic modifications. A common strategy involves a three-step synthesis starting from commercially available aldehydes. researchgate.net This process typically includes a Knoevenagel condensation to form benzylidenemalononitriles, followed by reduction to benzylmalononitriles, and finally, a cycloaddition with hydrazine (B178648) to yield the desired pyrazole (B372694) core. researchgate.net This foundational pathway provides a robust platform for introducing diversity at the benzyl (B1604629) position.

Scaffold modification is a key strategy for exploring and optimizing biological activity. This can involve altering the core pyrazole structure or the substituents attached to it. For instance, the 4,5-diaryl-1H-pyrazole-3-ol structure has been used as a versatile template to create various fused heterocyclic systems, such as pyrazolo-oxazines and pyrazolo-oxazoles, which have shown potential as COX-2 inhibitors. nih.gov

Another example of rational design involves the synthesis of 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles, which were designed and evaluated as potential xanthine (B1682287) oxidase inhibitors. tmu.edu.tw In the case of YC-1, an indazole derivative with a similar benzyl substituent, replacing the furan (B31954) ring with other heterocycles like isoxazole (B147169) or 1H-pyrazole was a key strategy in its SAR studies. nih.gov These examples underscore the principle of using a core scaffold as a template for creating libraries of analogs with diverse functionalities, enabling a systematic exploration of the chemical space around the this compound core.

Influence of Substituent Effects on Biological Activity Profiles

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on both the pyrazole and the benzyl rings. SAR studies have demonstrated that even minor changes can lead to significant shifts in potency and selectivity.

For example, in a series of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives designed as SGLT1 inhibitors, altering the substituents at the 5-position of the pyrazole ring and at all positions of the phenyl ring was crucial for identifying potent and selective compounds. nih.gov Similarly, research on new pyrazolo[1,5-a]pyrimidines has shown that the nature of the substituent on the benzyl group significantly impacts antibacterial activity. researchgate.net Specifically, derivatives featuring a 3-(4-methoxybenzyl) unit demonstrated superior antibacterial properties compared to their counterparts with a 3-(4-chlorobenzyl) unit. researchgate.net

Another study on triphenylamine-linked pyridine (B92270) derivatives highlighted the importance of substituents on an appended aryl ring for anticancer activity. nih.gov The findings from these studies illustrate a clear pattern: the electronic and steric properties of substituents play a critical role in modulating the biological profiles of pyrazole-based compounds.

| Core Scaffold | Substituent Modification | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside | Alterations at pyrazole C5-position and on the phenyl ring | Identified potent and selective SGLT1 inhibitors for postprandial hyperglycemia. | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | 3-(4-methoxybenzyl) vs. 3-(4-chlorobenzyl) | Methoxybenzyl derivatives showed enhanced antibacterial activity over chlorobenzyl analogs. | researchgate.net |

| 6,N2-diaryl-1,3,5-triazine-2,4-diamines | Variations in aryl groups at C6 and N2 | Resulted in selective growth inhibition of triple-negative breast cancer cells. | nih.gov |

| YC-1 Analog | Conversion of 1-benzyl to hydrogen | Significantly reduced antiplatelet activity. | nih.gov |

| YC-1 Analog | Fluoro or cyano substitution at ortho position of benzene (B151609) ring | Led to better inhibitory activity. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This predictive approach is invaluable in drug discovery for prioritizing the synthesis of new analogs and for providing insights into the molecular properties that govern activity.

For pyrazole derivatives, 2D-QSAR models have been successfully developed to understand the structural requirements for inhibiting enzymes like EGFR kinase. nih.gov These models often employ statistical methods such as multiple linear regression (MLR) and partial least-squares (PLS) to correlate molecular descriptors (e.g., electronic, steric, and topological properties) with biological data, such as the pIC50 values. nih.govbiointerfaceresearch.com For instance, a study on 1H-pyrazole-1-carbothioamide derivatives found that their EGFR kinase inhibitory activity was significantly influenced by adjacency and distance matrix descriptors. nih.gov

3D-QSAR modeling offers a more spatially detailed picture by considering the three-dimensional arrangement of atoms. This method was used to analyze a series of 6,N2-diaryl-1,3,5-triazine-2,4-diamines for their antiproliferative activity against breast cancer cells, leading to a model that could guide the design of more potent compounds. nih.gov By identifying the key physicochemical properties and spatial arrangements that are either favorable or detrimental to activity, QSAR models serve as a powerful predictive tool in the optimization of this compound-based compounds.

| Compound Series | QSAR Method | Key Findings/Descriptors | Reference |

|---|---|---|---|

| 1H-Pyrazole-1-carbothioamide derivatives | 2D-QSAR (MLR, PLS) | Activity as EGFR kinase inhibitors was influenced by adjacency distance matrix descriptors. | nih.gov |

| Pyrazole-benzimidazolone hybrids | QSAR (MLR, NN) | Inhibitory activity against HPPD was strongly correlated with five specific electronic descriptors calculated by DFT. | biointerfaceresearch.com |

| 6,N2-Diaryl-1,3,5-triazine-2,4-diamines | 3D-QSAR | A model was built to guide the design of more potent anticancer compounds targeting breast cancer cells. | nih.gov |

Pharmacophore Elucidation and Optimization Strategies for this compound Based Compounds

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect. Elucidating the pharmacophore of a compound series is a critical step in drug design, as it provides a 3D blueprint for interaction with a biological target. nih.gov For this compound derivatives, pharmacophore models can be developed based on the structures of active compounds, particularly when co-crystal structures with their targets are unavailable. nih.gov

The process of pharmacophore elucidation involves identifying common chemical features, such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings, and mapping their spatial arrangement in a set of active molecules. nih.gov For instance, the SAR data for YC-1 analogs reveal key pharmacophoric elements: an aromatic ring at the R1 position is necessary for antiplatelet activity, and specific substitutions on this ring can enhance potency. nih.gov The pyrazole ring itself, with its hydrogen bond donating and accepting capabilities, is a crucial component of the pharmacophore. nih.govnih.gov

Once a pharmacophore model is established, it can be used for several optimization strategies. It can guide the rational design of new analogs by ensuring they possess the required features in the correct orientation. It can also be used for virtual screening of large compound libraries to identify new chemical scaffolds that fit the pharmacophore model. Optimization may involve fine-tuning the positions of key functional groups to enhance binding affinity or introducing modifications to improve pharmacokinetic properties, all while adhering to the validated pharmacophoric constraints.

Mechanistic Elucidation of Biological Interactions of 4 Benzyl 1h Pyrazole 3,5 Diamine in Research Models

Investigation of Molecular Targets and Binding Mechanisms in Cellular Systems

Research into the molecular interactions of pyrazole (B372694) derivatives has identified several key targets within cellular systems. For instance, derivatives of 4-arylazo-3,5-diamino-1H-pyrazole have been identified as ATP antagonists with moderate potency against cyclin-dependent kinase 2 (CDK2)-cyclin E. nih.gov X-ray crystallography of an inhibitor-CDK2 complex has shown that the inhibition is competitive, with the pyrazole core playing a crucial role in binding to the ATP pocket. nih.govnih.gov The di-amino pyrazole derivative CAN508, for example, exhibits selective inhibition against CDK2. nih.gov

In the context of antimicrobial activity, derivatives of 4-benzyl-1H-pyrazole-3,5-diamine have been synthesized and shown to possess significant antibacterial properties. nih.govresearchgate.net Molecular docking studies suggest that these compounds may interact with key bacterial enzymes. For example, some pyrazole derivatives have been docked against the DNA gyrase enzyme to understand their antimicrobial mechanism. nih.gov

Enzyme Inhibition Kinetics and Mechanistic Pathways (e.g., CDKs, PDE BifA)

The 4-arylazo-3,5-diamino-1H-pyrazole scaffold has been a focal point in the development of enzyme inhibitors, particularly against Cyclin-Dependent Kinases (CDKs). These compounds act as ATP antagonists, competitively inhibiting the kinase activity. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition:

A notable derivative, 4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol (CAN508), has demonstrated potent and selective inhibition of CDKs, with a preference for CDK9-cyclin T1. nih.gov Enzyme kinetics studies have confirmed a competitive mode of inhibition with respect to ATP. nih.gov The binding mode of these pyrazole-based inhibitors to the ATP binding site of CDK2 involves hydrogen bonding interactions mediated by the pyrazole core with residues in the hinge region, such as Glu82 and Leu83. nih.gov

Phosphodiesterase (PDE) BifA Activation:

In the realm of bacterial signaling, 4-arylazo-3,5-diamino-1H-pyrazoles have been identified as activators of the phosphodiesterase (PDE) BifA in Pseudomonas aeruginosa. nih.gov BifA is an enzyme that degrades the bacterial second messenger cyclic di-guanosine monophosphate (c-di-GMP), a key regulator of biofilm formation. nih.gov By stimulating BifA activity, these compounds promote the dispersal of biofilms. nih.gov

Table 1: Enzyme Inhibition/Activation by this compound Derivatives

| Derivative Class | Target Enzyme | Mechanism of Action | Biological Effect |

| 4-arylazo-3,5-diamino-1H-pyrazoles | CDK2, CDK9 | Competitive ATP Antagonist | Inhibition of cell cycle progression |

| 4-arylazo-3,5-diamino-1H-pyrazoles | PDE BifA (P. aeruginosa) | Activation | Biofilm dispersal |

Receptor Binding and Allosteric Modulation Studies

Currently, there is limited specific information available in the provided search results regarding the direct receptor binding and allosteric modulation mechanisms of this compound itself. However, the broader class of pyrazole derivatives has been studied for their interactions with various receptors and enzymes, often through competitive binding at active sites rather than allosteric modulation. For example, 4-arylazo-3,5-diamino-1H-pyrazoles have been shown to be competitive antagonists at the ATP-binding site of cyclin-dependent kinases. nih.gov This suggests that the primary mechanism of action for this class of compounds is orthosteric inhibition rather than allosteric modulation. Further research is needed to specifically investigate the potential for this compound to bind to receptors or act as an allosteric modulator.

Modulation of Intracellular Signaling Pathways in In Vitro Systems

Derivatives of this compound have been shown to modulate key intracellular signaling pathways, leading to their observed biological effects. A prominent example is the inhibition of cyclin-dependent kinases (CDKs) by 4-arylazo-3,5-diamino-1H-pyrazoles. nih.gov

One of the most potent inhibitors in this class, 4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol (also known as CAN508), has been observed to decrease the phosphorylation of the retinoblastoma protein (Rb) and the C-terminal domain of RNA polymerase II. nih.gov The phosphorylation of Rb by CDKs is a critical step for cell cycle progression from G1 to S phase. By inhibiting this phosphorylation, these pyrazole derivatives can halt the cell cycle. nih.gov

Furthermore, the inhibition of CDK9 by these compounds leads to a reduction in mRNA synthesis and the induction of the tumor suppressor protein p53. nih.gov These cellular effects are consistent with the inhibition of transcriptional regulation, a key function of CDK9. nih.gov

In the context of antimicrobial action, some pyrazole derivatives have been found to induce autophagy in host cells, which can help in clearing intracellular pathogens like Mycobacterium tuberculosis. nih.gov For instance, the pyrazole derivative NSC 18725 has been shown to inhibit the growth of intracellular M. tuberculosis by inducing autophagy. nih.gov

Analysis of Cellular Antiproliferative Mechanisms (e.g., apoptosis, cell cycle arrest) in Cell Lines

Derivatives of the pyrazole scaffold have demonstrated significant antiproliferative activity in various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.

One study on 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives revealed their cytotoxic effects on human acute leukemia cell lines, K562 and Jurkat. nih.gov The most potent compound in this series induced cell cycle arrest in the S-phase in Jurkat cells and increased the proportion of cells in the sub-G0/G1 phase in both cell lines, which is indicative of apoptosis. nih.gov The mechanism of apoptosis was suggested to be through the intrinsic pathway, involving mitochondrial damage and an altered Bax/Bcl2 ratio. nih.gov

Similarly, 4-arylazo-3,5-diamino-1H-pyrazole derivatives, which are known CDK inhibitors, have been shown to cause cell cycle arrest. The compound CAN508, a potent CDK inhibitor, was found to reduce the frequency of S-phase cells in the HT-29 cancer cell line. nih.gov This effect is consistent with the inhibition of CDKs that are crucial for the G1/S transition. nih.gov

Another pyrazole derivative was found to induce apoptosis in triple-negative breast cancer cells (MDA-MB-468) through the generation of reactive oxygen species (ROS) and activation of caspase 3. nih.gov This compound also caused cell cycle arrest in the S phase. nih.gov

Table 2: Antiproliferative Mechanisms of Pyrazole Derivatives in Cancer Cell Lines

| Pyrazole Derivative Class | Cell Line(s) | Mechanism of Action | Reference |

| 1,3,5-triphenyl-4,5-dihydro-1H-pyrazoles | K562, Jurkat | S-phase arrest (Jurkat), Sub-G0/G1 increase, Intrinsic apoptosis | nih.gov |

| 4-arylazo-3,5-diamino-1H-pyrazoles (e.g., CAN508) | HT-29 | Reduction of S-phase cells | nih.gov |

| Pyrazole derivative | MDA-MB-468 | S-phase arrest, ROS generation, Caspase 3 activation, Apoptosis | nih.gov |

Antimicrobial Mechanisms of Action in Bacterial and Fungal Pathogens (e.g., anti-MRSA, antitubercular)

The this compound scaffold has served as a foundation for the development of novel antimicrobial agents with activity against a range of bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Anti-MRSA Activity:

New pyrazolo[1,5-a]pyrimidines, synthesized from this compound, have demonstrated significant antibacterial activity. nih.govresearchgate.net Certain derivatives, particularly those with furan-2-yl and aryl units, exhibited potent activity against S. aureus and even surpassed the efficacy of ciprofloxacin (B1669076) in some cases. nih.gov Notably, these compounds also showed more effective MRSA inhibitory activity than the clinically used drug linezolid (B1675486) against two different MRSA strains. nih.gov The mechanism is thought to involve the inhibition of essential bacterial enzymes, with some studies suggesting DNA gyrase as a potential target. nih.gov

Antitubercular Activity:

Several pyrazole derivatives have been investigated for their potential as antitubercular agents. chemmethod.comresearchgate.net A series of (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamine derivatives were synthesized and showed promising activity against Mycobacterium tuberculosis H37Rv strains. chemmethod.com Molecular docking studies of these compounds with the enzyme Mtb Pks13 Thioesterase domain suggest a potential mechanism of action. chemmethod.com Another pyrazole derivative, NSC 18725, was found to inhibit the growth of intracellular M. tuberculosis by inducing autophagy in the host cells. nih.gov Furthermore, the diamine-based drug candidate SQ109, which has a pyrazole-related structure, has shown significant in vitro activity against various Mycobacterium species, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.gov

Table 3: Antimicrobial Activity of this compound Derivatives

| Derivative Class | Pathogen(s) | Observed Activity | Potential Mechanism |

| Pyrazolo[1,5-a]pyrimidines | MRSA, S. aureus | Potent bactericidal activity, superior to ciprofloxacin and linezolid in some cases. nih.gov | Inhibition of essential bacterial enzymes (e.g., DNA gyrase). nih.gov |

| (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamines | M. tuberculosis H37Rv | Excellent to moderate antitubercular activity. chemmethod.com | Inhibition of Mtb Pks13 Thioesterase. chemmethod.com |

| Pyrazole derivative NSC 18725 | Intracellular M. tuberculosis | Inhibition of bacterial growth. nih.gov | Induction of host cell autophagy. nih.gov |

| Diamine-based SQ109 | M. tuberculosis (including MDR and XDR strains) | Significant in vitro activity. nih.gov | Novel mechanism of action. nih.gov |

Biofilm Dispersal Mechanisms and Inhibition in Microbial Systems

A significant area of research for pyrazole derivatives has been their ability to combat bacterial biofilms, which are notoriously resistant to conventional antibiotics. nih.gov The primary mechanism elucidated for the anti-biofilm activity of 4-arylazo-3,5-diamino-1H-pyrazoles is the dispersal of pre-formed biofilms. nih.govresearchgate.net

These compounds have been found to stimulate the activity of the phosphodiesterase (PDE) BifA in Pseudomonas aeruginosa. nih.gov BifA is an enzyme responsible for the degradation of the bacterial second messenger cyclic di-guanosine monophosphate (c-di-GMP). nih.gov High intracellular levels of c-di-GMP are associated with the formation and maintenance of biofilms. By activating BifA, these pyrazole derivatives lower the intracellular concentration of c-di-GMP, which in turn triggers the dispersal of the biofilm, releasing the bacteria into a more susceptible planktonic state. nih.govmdpi.com

Structure-activity relationship (SAR) studies have been conducted to optimize the anti-biofilm potency of these compounds, leading to the identification of highly effective derivatives such as 4-(2-(2-fluorophenyl)hydrazineylidene)-5-imino-4,5-dihydro-1H-pyrazol-3-amine. nih.gov The ortho-substitution on the phenyl ring and the primary amino groups on the pyrazole ring were found to be crucial for this activity. researchgate.net

In addition to P. aeruginosa, derivatives of 4-arylazo-3,5-diamino-1H-pyrazole have also been shown to inhibit biofilm formation and induce dispersal in Staphylococcus epidermidis. researchgate.net In this case, the compounds were found to significantly reduce the levels of another bacterial signaling molecule, cyclic dimeric adenosine (B11128) monophosphate (c-di-AMP). researchgate.net

Chemical Derivatization and Functionalization Strategies for 4 Benzyl 1h Pyrazole 3,5 Diamine

Synthesis of Fused Heterocyclic Systems from 4-benzyl-1H-pyrazole-3,5-diamine (e.g., Pyrazolo[1,5-a]pyrimidines)

A prominent strategy for elaborating the this compound core is through the construction of fused heterocyclic systems, with pyrazolo[1,5-a]pyrimidines being a well-explored example. This is typically achieved via condensation and cyclization reactions with 1,3-dielectrophilic reagents, such as β-dicarbonyl compounds or their synthetic equivalents like enaminones.

The reaction involves the nucleophilic attack of the pyrazole's amino groups onto the electrophilic centers of the reagent, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic system. For instance, reacting 4-(4-substituted benzyl)-1H-pyrazole-3,5-diamines with enaminones, prepared from various acetophenones, in refluxing pyridine (B92270) leads to the formation of the corresponding 2,5-disubstituted-7-aryl-pyrazolo[1,5-a]pyrimidines in high yields. researchgate.netresearchgate.net The choice of solvent and temperature is crucial; reactions are often carried out in pyridine or glacial acetic acid at elevated temperatures (120°C or reflux) for several hours to ensure completion. researchgate.netresearchgate.netekb.eg

Microwave-assisted synthesis has also emerged as an efficient method for these cyclization reactions, often leading to higher yields and shorter reaction times under solvent-free conditions. nih.gov These synthetic approaches provide a robust platform for creating a library of diverse pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, enabling the exploration of their utility in various scientific domains. nih.gov

Table 1: Examples of Pyrazolo[1,5-a]pyrimidine Synthesis

| Starting Diamine | Reagent (Enaminone Precursor) | Conditions | Resulting Fused System | Yield (%) |

|---|---|---|---|---|

| 4-(4-methoxybenzyl)-1H-pyrazole-3,5-diamine | Acetophenone (B1666503) / DMF-DMA | Pyridine, 120°C, 4-6 h | 2-Amino-4-(4-methoxybenzyl)-7-phenyl-pyrazolo[1,5-a]pyrimidine | 87-95 |

| 4-(4-chlorobenzyl)-1H-pyrazole-3,5-diamine | 4-Chloroacetophenone / DMF-DMA | Pyridine, 120°C, 4-6 h | 2-Amino-7-(4-chlorophenyl)-4-(4-chlorobenzyl)-pyrazolo[1,5-a]pyrimidine | 87-95 |

Note: Yields are reported for the general class of reactions described in the sources. researchgate.netresearchgate.net

Regioselective Functionalization of Amino Groups

The presence of two amino groups at the C3 and C5 positions of the pyrazole (B372694) ring offers opportunities for regioselective functionalization, although controlling this selectivity can be challenging. The relative nucleophilicity of the two amino groups is influenced by the electronic environment of the pyrazole ring and steric hindrance from the adjacent C4-benzyl group. In many cyclocondensation reactions leading to fused systems like pyrazolo[1,5-a]pyrimidines, both amino groups participate in the reaction. researchgate.netnih.gov

However, for monofunctionalization, reaction conditions can be tuned to favor substitution at one amino group over the other. Generally, in related 3,5-diaminopyrazole systems, the C5-amino group is considered more nucleophilic and is often the initial site of reaction with electrophiles under kinetically controlled conditions. Stepwise protocols and the use of protecting groups can be employed to achieve selective functionalization at either the C3 or C5 position, enabling the synthesis of specific isomers that would be inaccessible through one-pot procedures. nih.gov

Modifications of the Benzyl (B1604629) Moiety for Property Tuning

Altering the substituents on the phenyl ring of the C4-benzyl group is a key strategy for fine-tuning the molecule's properties. This is most commonly achieved by starting the synthesis with an appropriately substituted benzaldehyde (B42025). researchgate.netsemanticscholar.org The synthesis of the parent diaminopyrazole itself involves a multi-step process that begins with a Knoevenagel condensation between a substituted benzaldehyde and malononitrile (B47326). researchgate.netsemanticscholar.org This is followed by the reduction of the resulting benzylidenemalononitrile (B1330407) and subsequent cycloaddition with hydrazine (B178648) to form the desired 4-(substituted-benzyl)-1H-pyrazole-3,5-diamine. researchgate.netsemanticscholar.org

This approach allows for the introduction of a wide array of functional groups onto the phenyl ring. For example, electron-donating groups (like methoxy) and electron-withdrawing groups (like chloro) have been incorporated to study their effects on the biological activity of subsequent derivatives. researchgate.net A study showed that pyrazolo[1,5-a]pyrimidine products derived from a 3-(4-methoxybenzyl) unit generally exhibited greater antibacterial activity than their counterparts with a 3-(4-chlorobenzyl) unit. researchgate.net

Table 2: Examples of Benzyl Moiety Modifications via Precursor Aldehydes

| Precursor Aldehyde | Resulting Intermediate (Benzylmalononitrile) | Final Diaminopyrazole |

|---|---|---|

| 4-Hydroxybenzaldehyde | 2-(4-Hydroxybenzyl)malononitrile | 4-(4-Hydroxybenzyl)-1H-pyrazole-3,5-diamine |

| 3-Hydroxybenzaldehyde | 2-(3-Hydroxybenzyl)malononitrile | 4-(3-Hydroxybenzyl)-1H-pyrazole-3,5-diamine |

| 3-Fluorobenzaldehyde | 2-(3-Fluorobenzyl)malononitrile | 4-(3-Fluorobenzyl)-1H-pyrazole-3,5-diamine |

Data derived from synthetic procedures outlined in the literature. semanticscholar.org

Covalent Conjugation for Probe Development and Ligand Immobilization

The reactive amino groups of this compound serve as ideal handles for covalent conjugation, enabling its use in the development of chemical probes or for immobilization onto solid supports for affinity-based applications. These amino groups can undergo a variety of chemical transformations to introduce linkers or reporter molecules.

Standard bioconjugation techniques can be applied. For instance, one of the amino groups can be acylated with a bifunctional linker containing a terminal alkyne or azide, preparing the molecule for "click chemistry" reactions. chemscene.com This allows for the efficient and specific attachment of fluorescent dyes, biotin (B1667282) tags, or other reporter groups. Alternatively, the amino group can react with activated esters (like NHS esters) or isothiocyanates to form stable amide or thiourea (B124793) linkages, respectively. The development of such derivatives transforms the core molecule into a tool for chemical biology research, allowing for the study of molecular interactions and cellular localization.

Exploration of 4 Benzyl 1h Pyrazole 3,5 Diamine in Materials Science and Catalysis Research

Design and Synthesis of 4-benzyl-1H-pyrazole-3,5-diamine as Ligands for Coordination Chemistry

The synthesis of this compound can be achieved through established organic chemistry routes, primarily involving the cyclization of a dinitrile precursor with hydrazine (B178648). One common and effective method starts with benzylmalononitrile (B177411). nih.gov This precursor undergoes a cycloaddition reaction with hydrazine hydrate (B1144303) to yield the desired 3,5-diamino-4-benzyl-1H-pyrazole. nih.gov

An alternative three-step synthesis begins with commercially available aldehydes. This process involves:

A Knoevenagel condensation between an appropriate aldehyde and malononitrile (B47326).

Reduction of the resulting benzylidenemalononitrile (B1330407) to form benzylmalononitrile.

Subsequent cycloaddition with hydrazine to afford the final pyrazole (B372694) product.

The presence of two adjacent nitrogen atoms in the pyrazole ring, along with the two exocyclic amino groups, makes this compound an excellent candidate for use as a ligand in coordination chemistry. nih.gov These nitrogen atoms can act as donor sites, allowing the molecule to chelate with metal ions to form stable coordination complexes. The structural versatility of pyrazole derivatives is widely exploited for constructing discrete polynuclear complexes. nih.gov

Table 1: Synthesis of this compound

| Precursor | Reagent | Reaction Type | Product |

|---|

Applications in Supramolecular Chemistry and Self-Assembly Processes

The true elegance of this compound is revealed in its solid-state structure, which is governed by intricate non-covalent interactions. Detailed crystallographic studies have shown that it crystallizes in the centrosymmetric space group P21/c. nih.govresearchgate.net Its crystal structure is characterized by a distinct bilayer arrangement where the aromatic moieties (both pyrazole and phenyl rings) are organized into alternating layers. nih.govresearchgate.net

Table 2: Crystallographic and Structural Data

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₁₂N₄ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.govresearchgate.net |

| Key Interactions | N-H⋯N and N-H⋯π hydrogen bonds | nih.govresearchgate.net |

Utility as Key Building Blocks or Intermediates in Complex Organic Synthesis

Beyond its use in coordination and supramolecular chemistry, this compound is a valuable intermediate for the synthesis of more complex heterocyclic systems. researchgate.netresearchgate.net Its reactive amino groups can readily participate in further reactions, allowing for the construction of fused-ring structures with potential biological activities.

A notable example is its use in the synthesis of pyrazolo[1,5-a]pyrimidines. researchgate.net In a facile reaction, this compound is reacted with α,β-unsaturated ketones in the presence of a base like potassium hydroxide (B78521) to yield the corresponding fused pyrimidine (B1678525) derivatives. researchgate.net This demonstrates its role as a potent chemical reagent for generating diverse heterocyclic compounds with potential applications in medicinal chemistry. researchgate.net The broader class of 5-aminopyrazoles is well-regarded for its role as a versatile starting material for a wide array of bioactive molecules.

Investigation of Catalytic Properties (e.g., Organocatalysis, Ligands in Metal-Catalyzed Reactions)

While direct studies on the catalytic activity of this compound are not extensively documented, its structure suggests significant potential in this area. The presence of both acidic (N-H) and basic (amino) sites within the same molecule makes it a candidate for bifunctional organocatalysis.

Furthermore, its demonstrated ability to act as a ligand for metal ions opens the door to its use in metal-catalyzed reactions. The pyrazole scaffold is a common feature in ligands used for various catalytic processes. By coordinating with a metal center, the electronic and steric properties of the this compound ligand could be tuned to influence the activity and selectivity of the metallic catalyst. Future research could explore the application of its metal complexes in reactions such as cross-coupling, hydrogenation, or oxidation.

Incorporation into Functional Materials (e.g., optoelectronic, sensor development)

The application of pyrazole derivatives extends to materials science, where they have been used as dyes and other functional materials. nih.gov The crystal structure of this compound, with its organized bilayer arrangement of aromatic rings, suggests potential for creating materials with anisotropic properties. nih.govresearchgate.net

The electron-rich pyrazole ring and the attached amino groups could also be exploited for sensor development. researchgate.net These functional groups have the potential to interact with specific analytes through hydrogen bonding or coordination, leading to a detectable signal, such as a change in color or fluorescence. For instance, related pyrazole-based structures have been investigated for the colorimetric sensing of ions. researchgate.net The development of optoelectronic or sensor devices based on this specific compound remains an area ripe for exploration.

Potential in Agrochemical Research (e.g., plant growth regulation, plant pathogen inhibition)

The pyrazole core is a well-established pharmacophore in the agrochemical industry, found in numerous commercial pesticides. nih.gov Various pyrazole derivatives have demonstrated a broad spectrum of biological activities, including potent antifungal properties against significant plant pathogens. nih.gov

Research on related pyrazole-pyridine hybrids has shown significant inhibition of mycelial growth for fungi such as Sphaeropsis sapinea and Fusarium moniliforme. Although this compound itself was tested for cyclin-dependent kinase (CDK) inhibition with no significant results found, its structural similarity to other biologically active pyrazoles suggests its potential as a lead compound in agrochemical research. Its derivatives could be synthesized and screened for activities such as plant growth regulation or as inhibitors of plant pathogens, capitalizing on the proven success of the pyrazole scaffold in this field.

Development of Advanced Analytical Methodologies for Research Quantitation and Characterization of 4 Benzyl 1h Pyrazole 3,5 Diamine

Chromatographic Methods (HPLC, UPLC, GC-MS) for Purity Assessment and Quantitative Analysis in Research Samples

Chromatographic techniques are the cornerstone for the separation, identification, and quantification of "4-benzyl-1H-pyrazole-3,5-diamine" in research settings. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) offer distinct advantages for its analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):

Reverse-phase HPLC (RP-HPLC) is a widely applicable method for the analysis of pyrazole (B372694) derivatives. For "this compound," a C18 column would be a suitable stationary phase due to the compound's moderate polarity. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with modifiers like trifluoroacetic acid) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). ijcpa.incphi-online.com Isocratic or gradient elution can be employed to achieve optimal separation from impurities or other components in a sample matrix. ijcpa.in

UPLC, with its use of smaller particle size columns, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. researchgate.net A UPLC method for "this compound" would likely utilize a sub-2 µm particle C18 column (e.g., Acquity UPLC BEH C18) with a gradient elution of acetonitrile and water. researchgate.net Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength of maximum absorbance for the pyrazole ring system. ijcpa.in For enhanced specificity and sensitivity, especially in complex matrices, coupling HPLC or UPLC with a mass spectrometer (LC-MS) is the preferred approach. bldpharm.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While the aminopyrazole structure might require derivatization to improve volatility and thermal stability, GC-MS analysis of "this compound" has been reported. nih.gov The mass spectrum obtained from GC-MS provides a unique fragmentation pattern that serves as a fingerprint for the compound, allowing for its unambiguous identification. nih.govojp.gov The significant ions in the mass spectrum would likely include the molecular ion and fragments arising from the cleavage of the benzyl (B1604629) group and the pyrazole ring.

Table 1: Exemplary Chromatographic Conditions for the Analysis of Pyrazole Derivatives

| Parameter | HPLC | UPLC/LC-MS | GC-MS |

| Column | C18, 5 µm, 4.6 x 250 mm | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | Capillary column (e.g., HP-5MS) |

| Mobile Phase/Carrier Gas | Acetonitrile:Water (gradient) | Acetonitrile:0.1% Formic Acid in Water (gradient) | Helium |

| Flow Rate | 1.0 mL/min | 0.3 mL/min | 1 mL/min |

| Detector | DAD (254 nm) | MS/MS (MRM mode) | Mass Spectrometer (EI) |

| Injection Volume | 10 µL | 2 µL | 1 µL (splitless) |

| Temperature | Ambient | 40 °C | Temperature programmed |

Electrophoretic Techniques (e.g., Capillary Electrophoresis) for Separation and Analysis

Capillary electrophoresis (CE) has emerged as a high-efficiency separation technique with minimal sample and solvent consumption. For "this compound," which possesses basic amino groups, CE can be a powerful tool for purity analysis and for studying its interactions with other molecules.

Given that "this compound" is a chiral molecule, its enantiomers can be separated using CE with the addition of a chiral selector to the background electrolyte. nih.govresearchgate.netnih.gov Cyclodextrins (CDs) and their derivatives are commonly used chiral selectors for the separation of enantiomers of various compounds, including those with pyrazole structures. springernature.comresearchgate.netmdpi.comnih.gov The choice of CD (e.g., β-CD, γ-CD, or derivatized CDs) and the experimental conditions (e.g., buffer pH, concentration of the chiral selector, applied voltage) are critical for achieving successful enantiomeric resolution. mdpi.com

The separation mechanism in CE is based on the differential migration of analytes in an electric field. The charge-to-size ratio of the protonated form of "this compound" will dictate its electrophoretic mobility.

Table 2: Potential Capillary Electrophoresis Parameters for Chiral Separation of Pyrazole Derivatives

| Parameter | Value |

| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 50 mM Phosphate buffer (pH 2.5-7.0) |

| Chiral Selector | 10-20 mM β-cyclodextrin or a derivative |

| Applied Voltage | 15-25 kV |

| Temperature | 25 °C |

| Detection | UV at 214 or 254 nm |

Spectrophotometric and Potentiometric Methods for Physicochemical Parameter Determination (e.g., dissociation constants in research contexts)

The determination of physicochemical parameters such as the dissociation constant (pKa) is crucial for understanding the behavior of "this compound" in different environments, which is particularly important in the context of bioanalytical studies.

Spectrophotometric Determination of pKa: